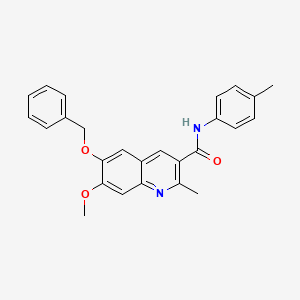
6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid p-tolylamide
説明
6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid p-tolylamide is a chemical compound with the molecular formula C26H24N2O3 . It has a molecular weight of 412.48 .
Molecular Structure Analysis
The molecular structure of this compound is based on a quinoline core, which is a heterocyclic aromatic organic compound. It has a benzene ring fused to a pyridine ring. In this case, the quinoline core is substituted with various functional groups, including a benzyloxy group, a methoxy group, a methyl group, and a carboxylic acid p-tolylamide group .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 532.5±50.0 °C and a predicted density of 1.224±0.06 g/cm3 . Its pKa is predicted to be 11.82±0.70 .科学的研究の応用
Synthesis and Cytotoxic Activity
Research on analogues of acronycine, which share some structural similarities with the specified compound, highlights the synthesis and evaluation of cytotoxic activities against various cancer cells. For instance, derivatives of benzo[c]pyrano[3,2-h]acridin-7-one displayed cytotoxic activities comparable to acronycine itself when tested against L1210 murine leukemia cells in vitro (Bongui et al., 2005).
Cyclization and Chemical Transformation
Studies on the intramolecular cyclization of alkylhydroxylamines with a benzene ring reveal insights into chemical transformations that could be relevant for synthesizing complex molecules, including those with methoxy groups on the benzene ring (Kawase & Kikugawa, 1981). Such research can provide foundational knowledge for synthesizing and manipulating molecules similar to the specified compound.
Antioxidant Studies
Research on quinazolin derivatives, similar in structure to the specified compound, has been conducted to evaluate their potential as antioxidants. Compounds derived from 3-amino-2-methylquinazolin-4(3H)-one demonstrated excellent scavenging capacity against DPPH and Nitric oxide (NO), showing much higher effectiveness than common antioxidants like ascorbic acid (Al-azawi, 2016).
Tubulin Polymerization Inhibition
A study on a series of indenopyrazoles highlighted the identification of a compound with promising antiproliferative activity toward human cancer cells, attributed to its tubulin polymerization inhibition. This demonstrates the potential therapeutic applications of structurally complex quinoline derivatives in cancer research (Minegishi et al., 2015).
作用機序
This compound is a novel organic compound that has gained significant attention in the scientific community due to its unique physical, chemical, and biological properties. It has a molecular formula of C26H24N2O3 and a molecular weight of 412.48 g/mol . The compound has a predicted boiling point of 532.5±50.0 °C , a predicted density of 1.224±0.06 g/cm3 , and a predicted pKa of 11.82±0.70 .
特性
IUPAC Name |
7-methoxy-2-methyl-N-(4-methylphenyl)-6-phenylmethoxyquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-9-11-21(12-10-17)28-26(29)22-13-20-14-25(31-16-19-7-5-4-6-8-19)24(30-3)15-23(20)27-18(22)2/h4-15H,16H2,1-3H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLHKWQFQZCRHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N=C3C=C(C(=CC3=C2)OCC4=CC=CC=C4)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyloxy-7-methoxy-2-methylquinoline-3-carboxylic acid p-tolylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



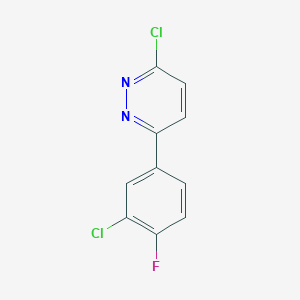
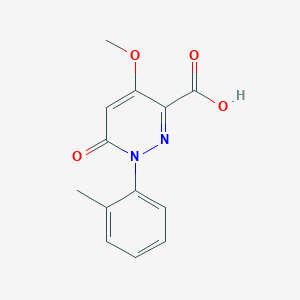
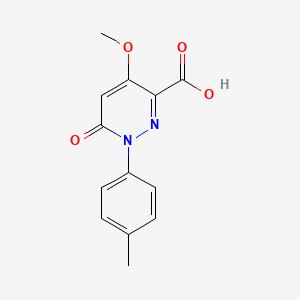
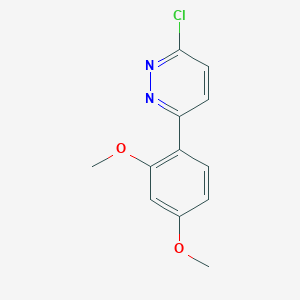
![4-cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415386.png)
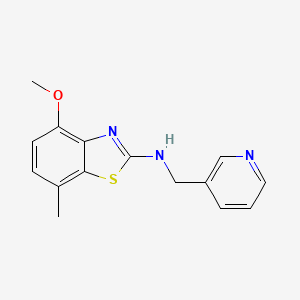
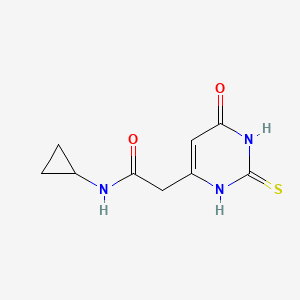
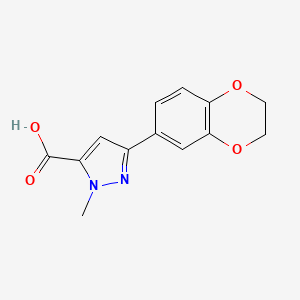
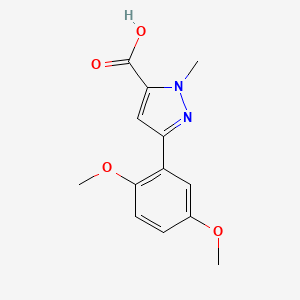
![[(6-Ethylpyrimidin-4-yl)thio]acetic acid](/img/structure/B1415392.png)
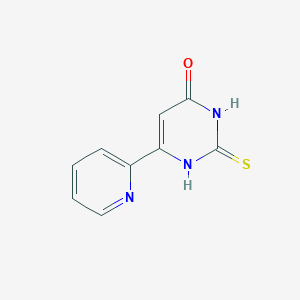
![3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1415396.png)

![[2-(4-pyrrolidin-1-yl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl]amine](/img/structure/B1415398.png)